molecular formula C22H24ClN3O B12771953 5-Ethylamino-9-diethylaminobenzo(a)phenoxazinium CAS No. 7385-74-2

5-Ethylamino-9-diethylaminobenzo(a)phenoxazinium

Cat. No.: B12771953
CAS No.: 7385-74-2
M. Wt: 381.9 g/mol
InChI Key: SXQRATTWLJENLK-UHFFFAOYSA-N
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Description

Ethyl-4-(N,N-dimethylamino)benzoate, commonly known as EtNBA, is an organic compound that belongs to the class of benzoates. It is characterized by the presence of an ethyl ester group attached to a benzoic acid moiety, with a dimethylamino group at the para position. This compound is widely used in various fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl-4-(N,N-dimethylamino)benzoate can be synthesized through several methods. One common synthetic route involves the esterification of 4-(N,N-dimethylamino)benzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In industrial settings, the production of Ethyl-4-(N,N-dimethylamino)benzoate often involves continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl-4-(N,N-dimethylamino)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require strong bases like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Ethyl-4-(N,N-dimethylamino)benzoate can yield quinones, while reduction can produce alcohols.

Scientific Research Applications

Ethyl-4-(N,N-dimethylamino)benzoate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of various derivatives.

    Biology: The compound is employed in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Ethyl-4-(N,N-dimethylamino)benzoate is used in the manufacture of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which Ethyl-4-(N,N-dimethylamino)benzoate exerts its effects involves interactions with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with proteins and enzymes, influencing their activity. Additionally, the ester group can undergo hydrolysis, releasing the active benzoic acid derivative.

Comparison with Similar Compounds

Ethyl-4-(N,N-dimethylamino)benzoate can be compared with other similar compounds such as:

    Methyl-4-(N,N-dimethylamino)benzoate: Similar structure but with a methyl ester group instead of an ethyl ester.

    Ethyl-4-aminobenzoate: Lacks the dimethylamino group, affecting its reactivity and applications.

    Ethyl-4-(N,N-diethylamino)benzoate: Contains a diethylamino group, which can alter its chemical properties and interactions.

The uniqueness of Ethyl-4-(N,N-dimethylamino)benzoate lies in its specific combination of functional groups, which confer distinct reactivity and versatility in various applications.

Properties

CAS No.

7385-74-2

Molecular Formula

C22H24ClN3O

Molecular Weight

381.9 g/mol

IUPAC Name

diethyl-[5-(ethylamino)benzo[a]phenoxazin-9-ylidene]azanium;chloride

InChI

InChI=1S/C22H23N3O.ClH/c1-4-23-19-14-21-22(17-10-8-7-9-16(17)19)24-18-12-11-15(13-20(18)26-21)25(5-2)6-3;/h7-14H,4-6H2,1-3H3;1H

InChI Key

SXQRATTWLJENLK-UHFFFAOYSA-N

Canonical SMILES

CCNC1=CC2=C(C3=CC=CC=C31)N=C4C=CC(=[N+](CC)CC)C=C4O2.[Cl-]

Origin of Product

United States

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